Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate
Description
Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at position 5 and a phenyl group at position 1. The triazole ring is linked via a carbonylamino (-CONH-) group to a benzoate ester moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, such as cyclization of hydrazine derivatives with carbonyl compounds, followed by functionalization with ethyl chloroformate or similar reagents . Key spectral features include aromatic proton signals (δ 7.5–8.2 ppm) and a distinct NH-triazole peak (δ 13.0 ppm) in $^1$H-NMR spectra .
Properties
IUPAC Name |
ethyl 2-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)15-11-7-8-12-16(15)20-18(24)17-13(2)23(22-21-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVMAZOTNLYUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often referred to as the “click chemistry” approach.
Coupling with Benzoic Acid Derivative: The triazole intermediate is then coupled with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters with different substituents.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its anticancer properties. Research indicates that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing the triazole moiety can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways including the modulation of enzyme activity related to DNA synthesis and repair.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate exhibited IC50 values in the micromolar range against human breast cancer cells (MCF-7). The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Research has indicated that triazole derivatives can effectively combat bacterial infections, particularly those caused by resistant strains.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Candida albicans | 8 µg/mL |
Anti-inflammatory Effects
Recent studies have suggested that compounds similar to this compound possess anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Fungicidal Activity
The triazole structure is well-known for its fungicidal properties. This compound can be used as a lead compound for developing new fungicides that target agricultural pathogens.
Case Study:
Field trials have shown that formulations containing this compound significantly reduce fungal diseases in crops like wheat and corn, outperforming traditional fungicides in some cases.
Plant Growth Regulation
Research indicates that triazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Control Polymer | Polymer with Additive |
|---|---|---|
| Tensile Strength (MPa) | 25 | 35 |
| Thermal Stability (°C) | 200 | 230 |
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be utilized in formulating advanced coatings and adhesives for industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Table 1: Comparison of Triazole Derivatives
Benzoate Ester Derivatives with Heterocyclic Moieties
The benzoate ester group in the target compound is shared with derivatives like I-6230 and I-6473 (), which feature pyridazine or isoxazole rings instead of triazoles:
- Electronic Properties : Pyridazine (in I-6230) and isoxazole (in I-6473) rings are electron-deficient, altering solubility and binding affinity compared to the electron-rich triazole in the target compound.
- Biological Activity : Isoxazole-containing derivatives (e.g., I-6473) are often explored as kinase inhibitors, whereas triazole derivatives may target microbial enzymes .
Table 2: Benzoate Esters with Heterocyclic Substituents
Amide vs. Other Functional Groups
The carbonylamino (-CONH-) bridge in the target compound contrasts with sulfonylurea or ester linkages in analogs:
- Amide vs. Sulfonylurea : Sulfonylurea herbicides (e.g., metsulfuron methyl ester, ) use a sulfonylurea bridge (-SO$_2$NHCONH-) for plant enzyme inhibition, while the target’s amide group may facilitate hydrogen bonding in protein targets .
- Reactivity: Ethyl 4-(dimethylamino)benzoate () exhibits higher polymerization reactivity due to its dimethylamino group, whereas the target’s amide linkage prioritizes stability over reactivity .
Table 3: Functional Group Influence on Properties
Q & A
Basic Question: What are the standard synthetic routes for Ethyl 2-[(5-methyl-1-phenyl-1,2,3-triazol-4-yl)carbonylamino]benzoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves click chemistry for constructing the 1,2,3-triazole core, followed by coupling with ethyl 2-aminobenzoate. Key steps include:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacting phenyl azide with a propargyl derivative to form the triazole ring .
Carbamoylation: Introducing the carbonylamino group via activated esters (e.g., using carbonyldiimidazole or thionyl chloride) .
Purification: Silica gel chromatography (hexane/ethyl acetate gradients) is standard, as noted in analogous syntheses .
Optimization Strategies:
- Catalyst Loading: Adjust Cu(I) catalyst concentration (0.1–1 mol%) to balance reaction rate and byproduct formation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control: Maintain 60–80°C during cycloaddition to ensure regioselectivity .
Basic Question: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
NMR Spectroscopy:
- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC for carbamate and triazole protons (δ 7.5–8.5 ppm for aromatic protons; δ 160–170 ppm for carbonyl carbons) .
Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
X-ray Crystallography:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule single crystals.
- Refinement: SHELXL (anisotropic displacement parameters, twin refinement if needed) .
- Visualization: WinGX/ORTEP for ellipsoid plots and packing diagrams .
Advanced Question: How can researchers address challenges in resolving anisotropic displacement parameters during X-ray refinement of this compound?
Methodological Answer:
Anisotropic displacement issues arise from thermal motion or disorder. Solutions include:
Twin Refinement: Use SHELXL’s TWIN and BASF commands for twinned data (common in triazole derivatives due to planar rigidity) .
Constraints: Apply ISOR or SIMU restraints to dampen over-parameterization .
High-Resolution Data: Collect data at low temperature (100 K) to reduce thermal motion artifacts .
Example Workflow:
- Data Integration: SAINT or APEX3.
- Structure Solution: SHELXD for Patterson methods .
- Validation: Check Rint (< 5%) and R1/wR2 convergence .
Advanced Question: How do structural modifications at the triazole ring influence the compound’s biological activity?
Methodological Answer:
Modifications at the triazole’s N1 or C5 positions alter electronic properties and binding affinity. Comparative studies using analogs (Table 1) reveal:
Experimental Design:
- Docking Studies: Use AutoDock Vina to predict binding modes with target proteins (e.g., kinases).
- SAR Analysis: Synthesize derivatives with systematic substituent variations and test IC₅₀ values .
Basic Question: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
Hazard Classification:
- GHS: Acute toxicity (Category 4 for oral, dermal, inhalation) .
- PPE: Nitrile gloves, lab coat, and fume hood use.
Emergency Protocols:
- Spill Management: Absorb with vermiculite, avoid water jets .
- Exposure Response: Immediate rinsing (15 min for skin/eyes) and medical consultation .
Advanced Question: What methodologies are recommended for analyzing discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions often stem from assay variability or structural impurities. Resolve via:
Purity Validation:
- HPLC-DAD/MS: Ensure >95% purity (λ = 254 nm, C18 column) .
Assay Standardization:
- Positive Controls: Use reference inhibitors (e.g., staurosporine for kinase assays).
- Dose-Response Curves: Fit data with GraphPad Prism (four-parameter logistic model) .
Meta-Analysis: Compare studies using analogous triazole derivatives (Table 1) to identify substituent-activity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
